Cloxacillin Sodium EP Impurity B (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

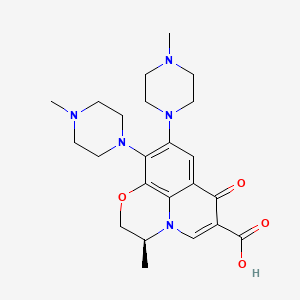

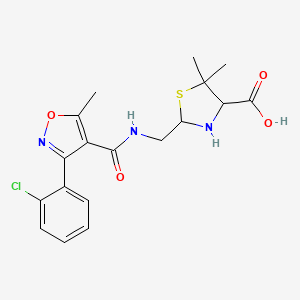

Cloxacillin Sodium EP Impurity B, also known as Penilloic Acid of Cloxacillin, is an impurity of Cloxacillin Sodium . It is a semi-synthetic antibiotic medication used for treating bacterial infections . The CAS Number is 1642559-64-5 .

Synthesis Analysis

A stability-indicating RP-UPLC method was developed for the determination of Cloxacillin Sodium in its bulk form and formulation . This method uses ultra-performance liquid chromatography to reduce analysis time, increase reliability through higher resolution, sensitivity, and selectivity, and is also economical due to reducing solvent consumption .Molecular Structure Analysis

The molecular formula of Cloxacillin Sodium EP Impurity B is C18 H20 Cl N3 O4 S . The molecular weight is 409.887 . The chemical name is (2RS,4S)-2- [ [ [ [3- (2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .Chemical Reactions Analysis

A chromatographic separation of the drug as well as its degradants was achieved using a specific column with a gradient of mobile phase . The drug degrades under alkaline, acidic, and oxidative conditions but was stable in temperature and light .Aplicaciones Científicas De Investigación

Analytical Methods in Pharmaceutical Quality Control

Cloxacillin Sodium EP Impurity B, a related compound of Cloxacillin, is a subject of interest in the development of analytical methods for quality control and assurance in pharmaceuticals. The high reproducibility of antimicrobial resistant microorganisms influences the design and control of antibiotic drugs like flucloxacillin and its relatives, including Cloxacillin Sodium EP Impurity B. High Performance Liquid Chromatography (HPLC) stands out among the analytical methods for the determination of such antibiotics in pharmaceutical products. However, there is a shift towards developing environmentally sustainable analytical methods, moving away from traditional practices that use toxic solvents and produce significant waste (Mariana Nunes de Menezes et al., 2018).

Environmental Impact and Removal Technologies

The presence of pharmaceutical compounds like Cloxacillin Sodium and its impurities in the aquatic environment has raised concerns over their environmental impact and the efficacy of sewage treatment processes. Studies have shown that certain pharmaceutical active compounds are not entirely removed during municipal sewage treatments, leading to their discharge into receiving waters. This highlights the need for improved removal technologies and methodologies to mitigate the environmental impact of such substances (T. Heberer, 2002).

Antibiotic Resistance and Pharmacodynamics

Research into the effects of antibiotics on cognitive functions indicates that compounds like cloxacillin and its impurities may impact cognition. This research area explores the relationships between antibiotic exposure and cognitive outcomes, emphasizing the importance of understanding the broader effects of antibiotics beyond their antimicrobial activity (A. Khalifa, 2007). Moreover, the development of resistance to antibiotics, including cloxacillin and its related substances, underlines the need for ongoing pharmacodynamic and pharmacokinetic studies to ensure the effective use of these medications in treating infections.

Mecanismo De Acción

Target of Action

Cloxacillin Sodium EP Impurity B, like its parent compound Cloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

The compound interacts with its targets by binding to the PBPs, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . It is also suggested that Cloxacillin may interfere with an autolysin inhibitor, further promoting cell lysis .

Result of Action

The primary result of Cloxacillin Sodium EP Impurity B’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cloxacillin Sodium EP Impurity B (Mixture of Diastereomers) involves the conversion of 6-Aminopenicillanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "6-Aminopenicillanic acid", "Benzylamine", "Acetic anhydride", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of amino group of 6-Aminopenicillanic acid with benzylamine in the presence of acetic anhydride to form benzyl-protected intermediate.", "Step 2: Deprotection of benzyl group using sodium bicarbonate to obtain intermediate with free amino group.", "Step 3: Cyclization of the intermediate with sodium hydroxide to form the desired impurity.", "Step 4: Purification of the impurity using a mixture of methanol, ethyl acetate, and water." ] } | |

Número CAS |

1642559-64-5 |

Fórmula molecular |

C18H20ClN3O4S |

Peso molecular |

409.9 g/mol |

Nombre IUPAC |

(4S)-2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C18H20ClN3O4S/c1-9-13(14(22-26-9)10-6-4-5-7-11(10)19)16(23)20-8-12-21-15(17(24)25)18(2,3)27-12/h4-7,12,15,21H,8H2,1-3H3,(H,20,23)(H,24,25)/t12?,15-/m0/s1 |

Clave InChI |

QNBJJEXBUJGUBR-CVRLYYSRSA-N |

SMILES isomérico |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |

SMILES canónico |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)